![molecular formula C7H5ClFNO2 B3026583 1-(Chloromethyl)-2-fluoro-3-nitrobenzene CAS No. 1020718-00-6](/img/structure/B3026583.png)
1-(Chloromethyl)-2-fluoro-3-nitrobenzene
Overview
Description
The description of a chemical compound includes its IUPAC name, molecular formula, and structure . It may also include its common names and synonyms .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The synthesis process can vary greatly depending on the complexity of the molecule and the specific reactions involved.Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule . This can be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo . This can include reactions with other compounds, decomposition reactions, and reactions under various conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Electron Attachment and Ion Formation
1-(Chloromethyl)-2-fluoro-3-nitrobenzene, a derivative of nitrobenzene, has been studied for its electron attachment behavior and negative ion formation. Research shows that in chlorine-substituted derivatives, three main long-lived negative ions (NIs) are observed, providing insights into the electron attachment processes to π* molecular orbitals (Asfandiarov et al., 2007).
Chemical Synthesis and Structural Analysis
The compound has been synthesized and analyzed using various techniques such as X-ray crystallography, NMR, and FT-IR, contributing to the understanding of its structural properties (Sweeney et al., 2018).
Reactivity in Chemical Transformations
Studies on the reactivity of similar compounds, such as 1-fluoro-3-nitrobenzene, show their behavior in the presence of phenols and potassium carbonate. These findings are critical for understanding the reactivity and transformation processes in organic synthesis (Khalfina & Vlasov, 2005).
Kinetics of SNAr Reactions
Research on 1-halogeno- and 1-phenoxy-nitrobenzenes, including chloro- and fluoro-substituted variants, helps in understanding the kinetics of nucleophilic aromatic substitution (SNAr) reactions. This knowledge is vital for predicting and controlling reaction pathways in organic chemistry (Crampton et al., 2007).
Fluorination Reactions
The compound's behavior in fluorination reactions has been explored, providing valuable information for the synthesis of aromatic fluoro compounds. These findings have implications in the development of pharmaceuticals and fine chemicals (Effenberger & Streicher, 1991).
Catalytic Hydrogenation Studies
The compound's role in catalytic hydrogenation studies, such as in the synthesis of 3-chloro-4-fluoroaniline, showcases its importance in catalytic processes and chemical manufacturing (Wen-xia, 2014).
Microwave-Mediated Reduction
Research involving microwave-mediated reduction of heterocycle and fluorine-containing nitroaromatics, including the compound's derivatives, contributes to the understanding of efficient chemical reduction processes (Spencer et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(chloromethyl)-2-fluoro-3-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKUTYKGLMWRNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652030 | |
Record name | 1-(Chloromethyl)-2-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1020718-00-6 | |
Record name | 1-(Chloromethyl)-2-fluoro-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020718-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Chloromethyl)-2-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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